molecular formula C14H16N4O3 B11659431 3-[(E)-(hydroxyimino)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(E)-(hydroxyimino)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11659431
M. Wt: 288.30 g/mol
InChI Key: BCQHNFNZJNRUFZ-OQLLNIDSSA-N
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Description

3-[(E)-(hydroxyimino)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound. It features a pyrido[1,2-a]pyrimidin-4-one core, which is a fused bicyclic system, and includes functional groups such as a hydroxyimino group, a morpholine ring, and a methyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(hydroxyimino)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyimino Group: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with hydroxylamine or its derivatives under controlled conditions to form the hydroxyimino group.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrido[1,2-a]pyrimidin-4-one core is replaced by the morpholine moiety.

    Methylation: The final step involves the methylation of the compound, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(hydroxyimino)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-[(E)-(hydroxyimino)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(E)-(hydroxyimino)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. The pyrido[1,2-a]pyrimidin-4-one core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
  • 4-{4-[1-(Methylsulfonyl)cyclopropyl]-6-morpholin-4-ylpyrimidin-2-yl}-1,3-dihydro-2H-indol-2-one

Uniqueness

3-[(E)-(hydroxyimino)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of functional groups and its potential for diverse biological activities

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

3-[(E)-hydroxyiminomethyl]-9-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H16N4O3/c1-10-3-2-4-18-12(10)16-13(11(9-15-20)14(18)19)17-5-7-21-8-6-17/h2-4,9,20H,5-8H2,1H3/b15-9+

InChI Key

BCQHNFNZJNRUFZ-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=N/O)N3CCOCC3

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NO)N3CCOCC3

Origin of Product

United States

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